5-(Ethyliminomethyl)-6-hydroxy-1-(2-methoxyphenyl)pyrimidine-2,4-dione
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Overview
Description
5-(Ethyliminomethyl)-6-hydroxy-1-(2-methoxyphenyl)pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are a class of organic compounds characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethyliminomethyl)-6-hydroxy-1-(2-methoxyphenyl)pyrimidine-2,4-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. This reaction is usually carried out under reflux conditions with a base such as sodium methoxide in butanol . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Ethyliminomethyl)-6-hydroxy-1-(2-methoxyphenyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 6 can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy group at position 2 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 6-keto-1-(2-methoxyphenyl)pyrimidine-2,4-dione.
Reduction: Formation of 5-(ethylaminomethyl)-6-hydroxy-1-(2-methoxyphenyl)pyrimidine-2,4-dione.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Ethyliminomethyl)-6-hydroxy-1-(2-methoxyphenyl)pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(Ethyliminomethyl)-6-hydroxy-1-(2-methoxyphenyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes such as tyrosine kinases or cyclin-dependent kinases, which play crucial roles in cell signaling and proliferation . The inhibition of these enzymes can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity and potential as an anticancer agent.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits similar biological activities, including enzyme inhibition and anticancer properties.
Uniqueness
5-(Ethyliminomethyl)-6-hydroxy-1-(2-methoxyphenyl)pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(ethyliminomethyl)-6-hydroxy-1-(2-methoxyphenyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-3-15-8-9-12(18)16-14(20)17(13(9)19)10-6-4-5-7-11(10)21-2/h4-8,19H,3H2,1-2H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWXTBLXEUWMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=CC1=C(N(C(=O)NC1=O)C2=CC=CC=C2OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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